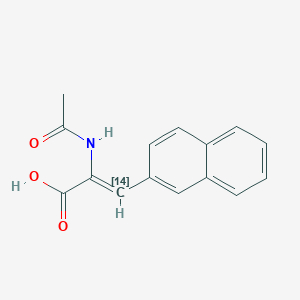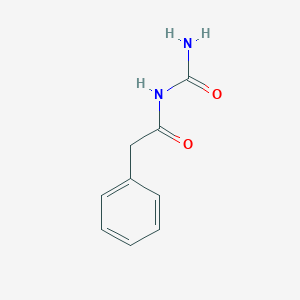
Phenacemide
描述
环戊烯基胞嘧啶是一种碳环核苷,是胞苷的合成类似物环戊烯基胞嘧啶已显示出对 20 多种病毒具有活性,包括腺病毒、单纯疱疹病毒和巨细胞病毒 .
准备方法
合成路线和反应条件: 环戊烯基胞嘧啶可以通过各种合成路线合成反应条件通常涉及使用强酸或碱、高温和特定催化剂来促进环化和随后的官能化步骤 .
工业生产方法: 环戊烯基胞嘧啶的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括多个纯化步骤,例如结晶和色谱,以获得适用于药物应用的最终产品 .
化学反应分析
反应类型: 环戊烯基胞嘧啶会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物的结构和增强其生物活性至关重要 .
常用试剂和条件:
氧化: 可以使用高锰酸钾或过氧化氢等常用氧化剂来引入含氧官能团。
还原: 使用硼氢化钠或氢化铝锂等还原剂来还原特定的官能团。
主要形成的产物: 这些反应形成的主要产物包括具有改变的官能团的环戊烯基胞嘧啶的各种衍生物,它们可以表现出不同的生物活性和性质 .
科学研究应用
环戊烯基胞嘧啶具有广泛的科学研究应用:
化学: 它被用作合成其他核苷类似物并研究其化学性质的构建块。
生物学: 环戊烯基胞嘧啶用于研究以了解其抗病毒机制及其与病毒酶的相互作用。
医药: 该化合物正在研究其在抗病毒治疗和癌症治疗中的潜在用途。它已显示出抑制各种病毒复制和诱导癌细胞凋亡的潜力。
作用机制
环戊烯基胞嘧啶的作用机制涉及抑制 CTP 合成酶,该酶负责将 UTP 转换为 CTP。这种抑制导致病毒复制所需的 CTP 供应减少。 此外,环戊烯基胞嘧啶在细胞内被磷酸化形成其活性代谢物,该代谢物会干扰核酸合成并诱导癌细胞凋亡 .
相似化合物的比较
与其他核苷类似物相比,环戊烯基胞嘧啶具有独特的碳环结构和广谱抗病毒活性。类似的化合物包括:
西多福韦: 另一种具有抗病毒特性的核苷类似物,主要用于治疗巨细胞病毒感染。
奈普兰诺霉素 A: 一种天然存在的发酵产物,具有抗病毒活性,在结构上类似于环戊烯基胞嘧啶.
属性
IUPAC Name |
N-carbamoyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-9(13)11-8(12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFRXWCVYUEORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023442 | |
| Record name | Phenacemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenacemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
VERY SLIGHTLY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, CHLOROFORM, ETHER, SLIGHTLY SOL IN ACETONE, 1.06e+00 g/L | |
| Record name | Phenacemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENACEMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenacemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Phenacemide binds to and blocks neuronal sodium channels or voltage sensitive calcium channels. This blocks or suppresses neuronal depolarization and hypersynchronization. Hypersynchronization is what often causes seizures., IT ACTS BOTH TO INCR THRESHOLD FOR CONVULSIVE STIMULI REACHING CNS AS WELL AS PREVENTING SPREAD OF SEIZURE DISCHARGE FROM INITIATING FOCI., ...HAS BROAD SPECTRUM OF ANTICONVULSANT ACTIVITY IN EXPTL ANIMALS. IN NONTOXIC DOSES, IT ABOLISHES TONIC EXTENSOR PHASE OF MAX ELECTROSHOCK SEIZURES, ELEVATES THRESHOLD FOR ELECTROSHOCK CONVULSIONS IN NORMAL & HYPONATREMIC ANIMALS, & PREVENTS OR MODIFIES PENTYLENETETRAZOL SEIZURES..., The mechanism of action in humans has not been established. However, in animals, at doses well below those causing neurological signs, phenacemide elevates the threshold for minimal electroshock convulsions and abolishes the tonic phase of maximal electroshock seizures. It also prevents or modified seizures induced by pentylenetetrazol or other convulsants. | |
| Record name | Phenacemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENACEMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ALCOHOL, WHITE TO PRACTICALLY WHITE, FINE, CRYSTALLINE POWDER, WHITE TO CREAMY WHITE CRYSTALLINE SOLID | |
CAS No. |
63-98-9 | |
| Record name | Phenacemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenacemide [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenacemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phenacemide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenacemide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenacemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenacemide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENACEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAI7J52V09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENACEMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenacemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212-216 °C, 215 °C | |
| Record name | Phenacemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENACEMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenacemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Phenacemide impact serum creatinine levels?
A1: this compound has been observed to elevate serum creatinine levels without indicating kidney damage. Studies propose that this effect may stem from this compound interfering with creatinine elimination pathways or influencing its distribution within the body. [, , , ] Notably, this effect is reversible upon discontinuation of the drug. [, ]
Q2: Does this compound affect the metabolism of creatine?
A2: Research in rabbits suggests that this compound administration leads to a decrease in both serum and urine creatine levels while simultaneously increasing creatinine levels. This observation suggests a potential influence of this compound on the conversion process of creatine to creatinine within the body. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C9H10N2O2, and its molecular weight is 178.19 g/mol.
Q4: Are there any insights into the three-dimensional structure of this compound and its analogs?
A4: X-ray diffraction studies have revealed that this compound and Ethylthis compound, despite having straight-chain acetylurea groups, adopt a pseudocyclic conformation in their crystalline state. This conformation arises from intramolecular hydrogen bonding within the acetylurea chain. This structural feature positions two electron-donating functional groups in a manner comparable to other anticonvulsants like Diphenylhydantoin. [, ]
Q5: Which organ plays a primary role in the metabolism of this compound?
A5: Research in rats suggests that the liver is the primary site for the breakdown of this compound into metabolites lacking anticonvulsant properties. Conversely, the kidneys do not appear to play a significant role in the metabolism or excretion of this drug. []
Q6: What types of seizures has this compound been found effective against in clinical settings?
A6: Clinical studies have shown this compound to be particularly effective in treating complex partial seizures, particularly in patients with temporal lobe epilepsy who haven't responded well to conventional therapies. [, , , , ]
Q7: Are there any animal models used to study the anticonvulsant activity of this compound?
A7: Yes, the maximal electroshock seizure (MES) test in mice is one model used to assess the anticonvulsant potential of this compound and its analogs. [] Additionally, studies in rats have employed the maximal electroshock model to analyze the effects of this compound on both behavioral and electrographic seizure patterns. []
Q8: What are the major concerns regarding the clinical use of this compound?
A8: Despite its efficacy in certain types of epilepsy, this compound is known for its potential to cause severe and sometimes fatal side effects. These can include but are not limited to, toxic hepatitis, bone marrow suppression, and other potentially life-threatening complications. [, , , ]
Q9: Has this compound been linked to any specific toxicity in cellular models?
A9: Research using human lymphocytes incubated with a drug-metabolizing system suggests that this compound exhibits greater cytotoxicity compared to anticonvulsants with lower clinical toxicity profiles. This toxicity was dependent on the presence of microsomes and amplified by inhibiting epoxide hydrolase. This points towards arene oxide metabolites as potential contributors to this compound's cytotoxicity. []
Q10: What analytical techniques are employed for quantifying this compound in biological samples?
A10: Several methods have been developed for this compound quantification. These include:
- High-performance liquid chromatography (HPLC): This method offers sensitivity and reliability for quantifying this compound in plasma and urine samples. [, ]
- Gas Liquid Chromatography (GLC): This technique provides a rapid and accurate method for determining this compound levels in tablets. []
Q11: Are there any known interferences of this compound with laboratory tests?
A11: Yes, this compound has been shown to interfere with the Jaffé reaction, a common method for measuring creatinine levels. The interference can lead to both falsely elevated and falsely lowered creatinine readings depending on the specific analytical system used. [, ]
Q12: When was this compound first synthesized and recognized for its anticonvulsant properties?
A12: this compound was initially synthesized in 1948. Its anticonvulsant activity was first reported in the late 1940s, and its clinical use for treating epilepsy, particularly psychomotor seizures, emerged in the early 1950s. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)
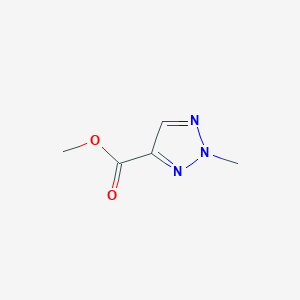

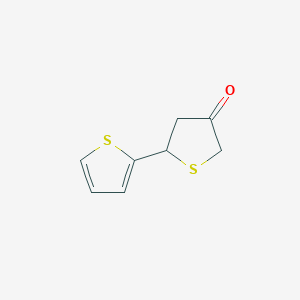
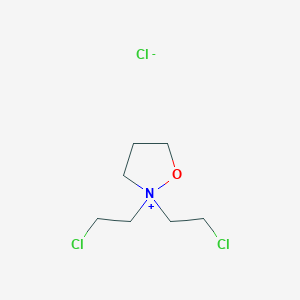
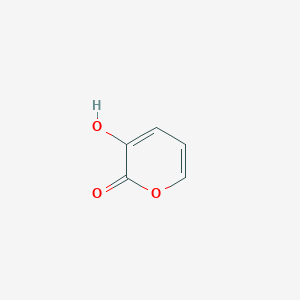
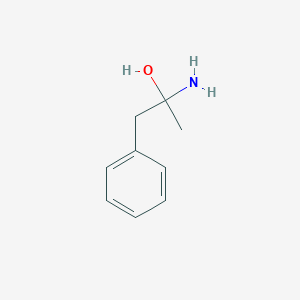
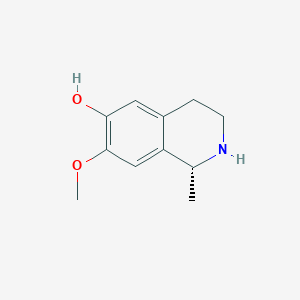
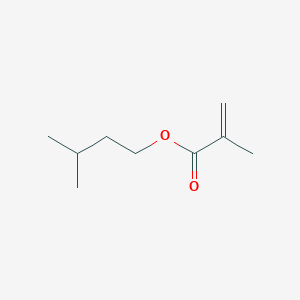
![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)

![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)
